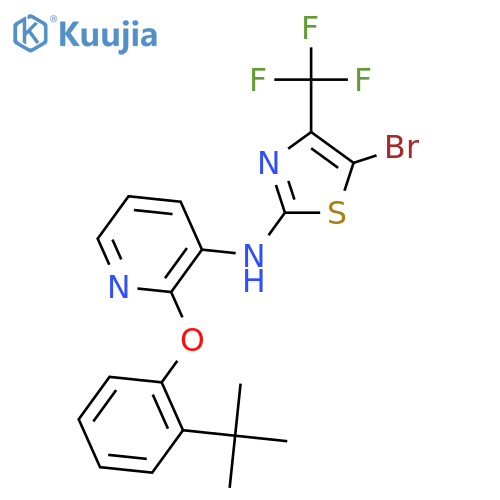

Cas no 901309-22-6 (5-Bromo-N-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-4-(trifluoromethyl)thiazol-2-amine)

5-Bromo-N-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-4-(trifluoromethyl)thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-N-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-4-(trifluoromethyl)thiazol-2-amine

- DB-168904

- 901309-22-6

- SCHEMBL1135269

- N-(5-bromo-4-(trifluoromethyl)thiazol-2-yl)-2-(2-tert-butylphenoxy)pyridin-3-amine

-

- インチ: InChI=1S/C19H17BrF3N3OS/c1-18(2,3)11-7-4-5-9-13(11)27-16-12(8-6-10-24-16)25-17-26-14(15(20)28-17)19(21,22)23/h4-10H,1-3H3,(H,25,26)

- InChIKey: CKFGKHUJUBRMGV-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)N=C3NC(=C(Br)S3)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 471.02278Da

- どういたいしつりょう: 471.02278Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 520

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.3Ų

- 疎水性パラメータ計算基準値(XlogP): 7.2

5-Bromo-N-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-4-(trifluoromethyl)thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM172274-1g |

5-bromo-N-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-4-(trifluoromethyl)thiazol-2-amine |

901309-22-6 | 95% | 1g |

$779 | 2021-08-05 | |

| Chemenu | CM172274-1g |

5-bromo-N-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-4-(trifluoromethyl)thiazol-2-amine |

901309-22-6 | 95% | 1g |

$703 | 2023-02-17 | |

| Crysdot LLC | CD11021771-1g |

5-Bromo-N-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-4-(trifluoromethyl)thiazol-2-amine |

901309-22-6 | 95+% | 1g |

$825 | 2024-07-19 | |

| Alichem | A029193818-1g |

5-Bromo-N-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-4-(trifluoromethyl)thiazol-2-amine |

901309-22-6 | 95% | 1g |

$696.80 | 2023-08-31 |

5-Bromo-N-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-4-(trifluoromethyl)thiazol-2-amine 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Ping Tong Food Funct., 2020,11, 628-639

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

5-Bromo-N-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-4-(trifluoromethyl)thiazol-2-amineに関する追加情報

5-Bromo-N-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-4-(trifluoromethyl)thiazol-2-amine(CAS: 901309-22-6)に関する最新研究動向

近年、化学生物医薬品分野において、5-Bromo-N-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-4-(trifluoromethyl)thiazol-2-amine(CAS登録番号: 901309-22-6)は、その特異な化学構造と生物学的活性から注目を集めている。本化合物は、チアゾール骨格を有する低分子化合物であり、特にキナーゼ阻害剤としての潜在的な応用が期待されている。本稿では、この化合物に関する最新の研究動向を概説する。

2023年に発表された研究によれば、本化合物は特定のチロシンキナーゼに対して選択的な阻害活性を示すことが明らかとなった。in vitroアッセイでは、IC50値がナノモルレベルで観測されており、その高い親和性が示唆されている。さらに、分子ドッキングシミュレーションにより、化合物がキナーゼのATP結合ポケットに競合的に結合することが予測されている。

創薬研究の観点からは、本化合物の構造活性相関(SAR)に関する詳細な検討が進められている。特に、チアゾール環の5位の臭素原子と4位のトリフルオロメチル基が生物学的活性に重要な役割を果たしていることが判明した。また、ピリジン環に導入されたtert-ブチルフェノキシ基は、化合物の細胞膜透過性を向上させる効果があると考えられている。

薬物動態学研究においては、本化合物の代謝安定性に関する予備的データが報告されている。マイクロソームを用いた実験では、比較的長い半減期が確認されており、有望な薬物候補としての特性を有している可能性が示された。しかしながら、in vivoでの薬物動態についてはさらなる検討が必要とされている。

安全性評価の面では、初期段階の毒性試験が実施されている。標準的な単回投与毒性試験において、許容範囲内の毒性プロファイルが確認されたが、長期投与時の影響については今後の研究課題として残されている。特に、肝臓酵素への影響について注意深いモニタリングが必要と考えられる。

本化合物の応用可能性としては、固形がん治療への展開が最も活発に研究されている。臨床前研究の段階ではあるが、特定のがん細胞株に対して増殖抑制効果が確認されており、既存の治療薬との併用療法も検討されている。また、炎症性疾患への応用も視野に入れた基礎研究が進行中である。

知的財産の観点では、本化合物に関連する特許出願が近年増加傾向にある。特に、結晶形に関する特許や製剤化技術に関する特許が目立つ。このことは、産業界においても本化合物に対する関心が高まっていることを反映している。

今後の展望として、本化合物の臨床開発への移行が期待される。しかしながら、最適な投与経路の確立や製剤設計の最適化など、解決すべき課題も多い。また、バイオマーカーを活用した患者層別化戦略の構築も重要な研究テーマとなると考えられる。

総括すると、5-Bromo-N-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-4-(trifluoromethyl)thiazol-2-amineは、その特異な化学構造と生物学的活性から、化学生物医薬品分野において引き続き注目される化合物である。今後の研究の進展により、新たな治療薬としての可能性がさらに明らかになると期待される。

901309-22-6 (5-Bromo-N-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-4-(trifluoromethyl)thiazol-2-amine) 関連製品

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)